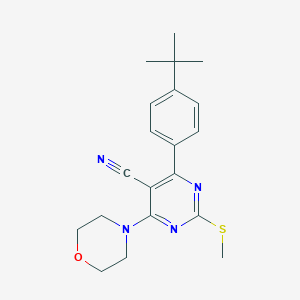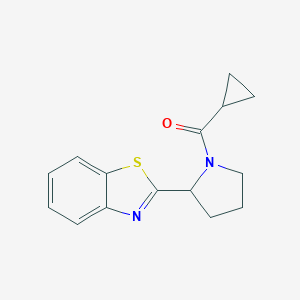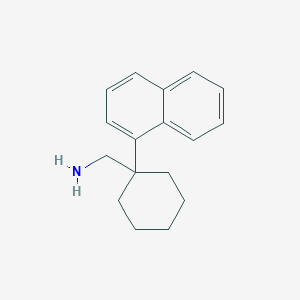
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide, also known as TDZD-8, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. TDZD-8 is a member of the thiazolidinedione family, which is known for its anti-diabetic properties. However, TDZD-8 has been found to have a broader range of applications beyond diabetes, including cancer, Alzheimer's disease, and inflammation.
作用機序
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide exerts its effects by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β), which is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β is also involved in various signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways. By inhibiting GSK-3β, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can modulate these pathways and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to have various biochemical and physiological effects, depending on the disease being studied. In cancer, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to inhibit cell growth and induce cell cycle arrest and apoptosis. In Alzheimer's disease, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to reduce beta-amyloid plaque accumulation and improve cognitive function. Inflammation is another area where N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has shown promise, as it has been found to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is its specificity for GSK-3β, which reduces the risk of off-target effects. N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is also relatively easy to synthesize and has a high purity, which makes it suitable for lab experiments. However, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide also has a short half-life, which may limit its therapeutic potential.
将来の方向性
There are several future directions for N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide research. One area is the development of more potent and selective GSK-3β inhibitors based on the structure of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide. Another area is the investigation of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide in combination with other drugs to enhance its therapeutic effects. Finally, the use of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide in clinical trials for various diseases, including cancer and Alzheimer's disease, should be explored.
合成法
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can be synthesized using a simple two-step process. The first step involves the synthesis of 4,4-dimethyl-3-oxoisothiazolidine-2-thione, which is then reacted with 4-aminobenzoyl chloride to form N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide. The purity of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can be improved by recrystallization.
科学的研究の応用
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways. In Alzheimer's disease, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. Inflammation is another area where N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has shown promise, as it has been found to inhibit the production of pro-inflammatory cytokines.
特性
製品名 |
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide |
|---|---|
分子式 |
C16H22N2O4S |
分子量 |
338.4 g/mol |
IUPAC名 |
N-tert-butyl-3-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C16H22N2O4S/c1-15(2,3)17-13(19)11-7-6-8-12(9-11)18-14(20)16(4,5)10-23(18,21)22/h6-9H,10H2,1-5H3,(H,17,19) |
InChIキー |
ZWJDUQXFQAARMX-UHFFFAOYSA-N |
SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC(C)(C)C)C |
正規SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)
![1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B256179.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)
![4-(4-Tert-butylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B256189.png)


![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B256202.png)

![6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B256208.png)
![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)
